molecular formula C11H16O B14510314 Undeca-1,4-diyn-3-OL CAS No. 62679-56-5

Undeca-1,4-diyn-3-OL

Cat. No.: B14510314
CAS No.: 62679-56-5
M. Wt: 164.24 g/mol
InChI Key: SUQQIQOQFAZLMH-UHFFFAOYSA-N
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Description

Undeca-1,4-diyn-3-OL is an organic compound with the molecular formula C11H14O It is characterized by the presence of two triple bonds (diyn) and a hydroxyl group (OL) at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

Undeca-1,4-diyn-3-OL can be synthesized through various methods. One common approach involves the gold-catalyzed N,O-functionalization of 1,4-diyn-3-ols with N-hydroxyanilines. This method yields highly functionalized pyrrole derivatives under mild reaction conditions . Another method involves the use of p-quinone methides and sulfonyl allenols in a one-pot synthesis to produce carbocyclic spiro[5.5]undeca-1,4-dien-3-ones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

Undeca-1,4-diyn-3-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The triple bonds can be reduced to form alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing triple bonds.

    Substitution: Nucleophiles such as halides or amines can be used to substitute the hydroxyl group under basic conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Undeca-1,4-diyn-3-OL has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Undeca-1,4-diyn-3-OL involves its interaction with molecular targets through its hydroxyl group and triple bonds. The hydroxyl group can form hydrogen bonds with biological molecules, while the triple bonds can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Undeca-1,4-diyn-3-OL is unique due to the presence of two triple bonds and a hydroxyl group, which confer distinct chemical reactivity and potential applications compared to similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

62679-56-5

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

undeca-1,4-diyn-3-ol

InChI

InChI=1S/C11H16O/c1-3-5-6-7-8-9-10-11(12)4-2/h2,11-12H,3,5-8H2,1H3

InChI Key

SUQQIQOQFAZLMH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC(C#C)O

Origin of Product

United States

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